HDAC3-IN-T247

Descripción general

Descripción

Chemical Reactions Analysis

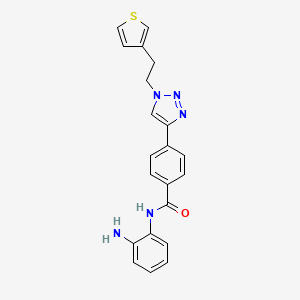

The reactivity of this compound would likely be influenced by the presence of the amide, triazole, and thiophene groups. For example, the amide group might undergo reactions such as hydrolysis or reduction. The triazole ring is generally stable but can participate in reactions with electrophiles or acids .Aplicaciones Científicas De Investigación

Desarrollo Embrionario

HDAC3-IN-T247 se ha utilizado en estudios sobre embriones tempranos de ratón {svg_1}. Se encontró que el compuesto tiene un efecto significativo en el transcriptoma de embriones tempranos, particularmente durante la etapa crucial de 2 células {svg_2}. Provocó un retraso en el desarrollo embrionario {svg_3}.

Regulación de la Expresión Génica

This compound afecta la expresión genética en embriones tempranos {svg_4}. El compuesto impacta cuatro aspectos de la activación genética cigótica (ZGA): empalme de ARN, regulación del ciclo celular, autofagia y regulación de los factores de transcripción {svg_5}.

Terapia del Cáncer

This compound ha mostrado potencial en la terapia del cáncer {svg_6} {svg_7}. Se ha encontrado que inhibe el crecimiento de las células cancerosas {svg_8}.

Actividad Antiviral

This compound ha demostrado actividad antiviral {svg_9}. Se ha encontrado que activa la expresión genética del VIH en células infectadas latentemente por el VIH {svg_10}.

Aplicaciones Farmacéuticas

N-(2-Aminofenil)-4-[1-[2-(3-tienil)etil]-1H-1,2,3-triazol-4-il]benzamida se ha utilizado en la síntesis de amidas secundarias {svg_11}. El grupo saliente se puede recuperar fácilmente como un N-heterociclo carbonilado, que tiene una notable relevancia en las aplicaciones farmacéuticas {svg_12}.

Desarrollo de Fármacos Contra el Cáncer

N-(2-Aminofenil)-4-[1-[2-(3-tienil)etil]-1H-1,2,3-triazol-4-il]benzamida se ha utilizado en el diseño de fármacos contra el cáncer {svg_13}. El compuesto se ha combinado con un inhibidor de la cinasa para mostrar efectos aditivos y sinérgicos {svg_14}.

Mecanismo De Acción

Target of Action

HDAC3-IN-T247 primarily targets Histone Deacetylase 3 (HDAC3) . HDAC3 is a unique HDAC with distinct structural and subcellular distribution features and co-repressor dependency . It plays a crucial role in the control of gene expression through the regulation of histone acetylation .

Mode of Action

This compound inhibits HDAC3, leading to an increase in histone acetylation . This results in a selective increase of NF-κB acetylation in HCT116 cells . The compound’s interaction with its target leads to changes in gene expression, which can affect various biological processes .

Biochemical Pathways

This compound affects several biochemical pathways. The main effects of HDAC3 inhibition are predominantly localized in four aspects of zygotic gene activation (ZGA): RNA splicing, cell cycle regulation, autophagy, and transcription factor regulation . By influencing these pathways, this compound can modulate early embryonic development .

Pharmacokinetics

The potency of the compound, with an ic50 of 024 µM, suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

This compound shows anticancer and antiviral activity . It inhibits the growth of cancer cells and activates HIV gene expression in latent HIV-infected cells . In early embryos, this compound treatment leads to a delay in embryonic development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression alterations of HDAC3 and other HDACs can be influenced by both genetic defects and environmental influences

Análisis Bioquímico

Biochemical Properties

HDAC3-IN-T247 interacts with HDAC3, a class I HDAC isoform, inhibiting its activity . This interaction results in an increase in the acetylation of NF-κB, a protein complex that controls the transcription of DNA, in HCT116 cells . The compound’s ability to selectively inhibit HDAC3 and modulate NF-κB acetylation suggests it plays a significant role in biochemical reactions involving these biomolecules .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits the growth of cancer cells and activates HIV gene expression in latent HIV-infected cells . Furthermore, it has been reported to induce a delay in embryonic development after treatment during the crucial 2-cell stage of zygotes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to HDAC3, inhibiting its deacetylase activity . This inhibition leads to an increase in the acetylation of NF-κB, which can influence gene expression . The compound’s ability to selectively inhibit HDAC3 suggests it exerts its effects at the molecular level through specific binding interactions with this enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, a significant effect of this compound treatment was observed during the crucial 2-cell stage of zygotes, leading to a delay in embryonic development

Metabolic Pathways

This compound, as an inhibitor of HDAC3, likely plays a role in the metabolic pathways that HDAC3 is involved in. HDAC3 has been found to be a key player in various biological processes, including RNA splicing, cell cycle regulation, autophagy, and transcription factor regulation

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of HDAC3, given its role as an HDAC3 inhibitor. HDAC3 is primarily nuclear , suggesting that this compound may also be localized in the nucleus

Propiedades

IUPAC Name |

N-(2-aminophenyl)-4-[1-(2-thiophen-3-ylethyl)triazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS/c22-18-3-1-2-4-19(18)23-21(27)17-7-5-16(6-8-17)20-13-26(25-24-20)11-9-15-10-12-28-14-15/h1-8,10,12-14H,9,11,22H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLSLSOENGWIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C3=CN(N=N3)CCC4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451042-18-4 | |

| Record name | N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

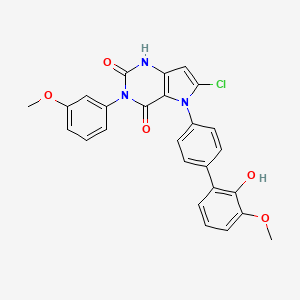

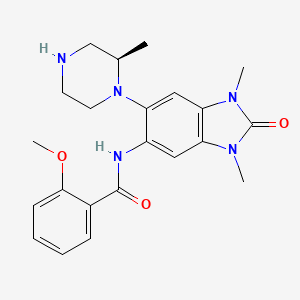

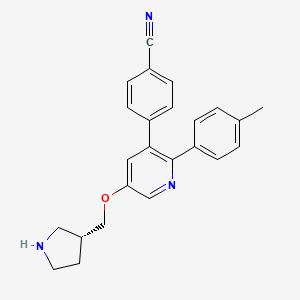

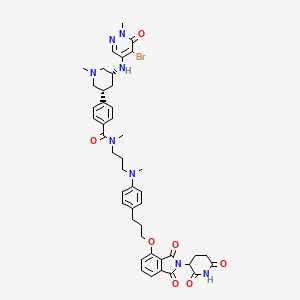

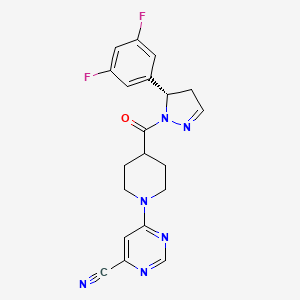

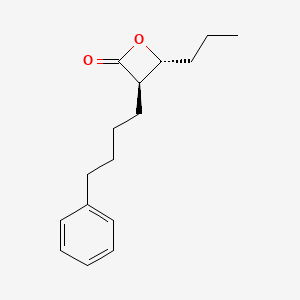

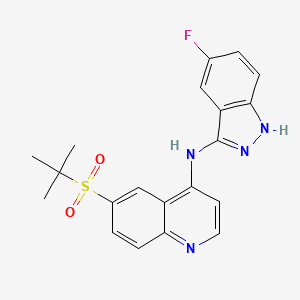

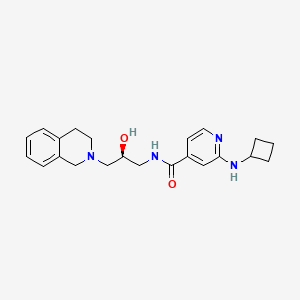

Feasible Synthetic Routes

Q1: The research highlights the significance of the zinc-binding group for HDAC inhibition. How might modifications to the structure of N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide, particularly around the potential zinc-binding site, affect its activity?

A2: The study emphasizes the importance of the zinc-binding group in achieving potent HDAC inhibition []. Modifications around this region in N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide could significantly impact its interaction with the enzyme's active site. These changes could influence its binding affinity, selectivity for HDAC3 over other isozymes, and overall inhibitory potency. Exploring structure-activity relationships through systematic modifications and evaluating their impact on HDAC3 inhibition would be crucial for optimizing the compound's activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-5-methyl-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole](/img/structure/B607854.png)